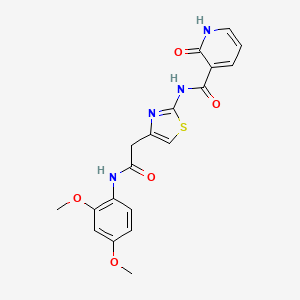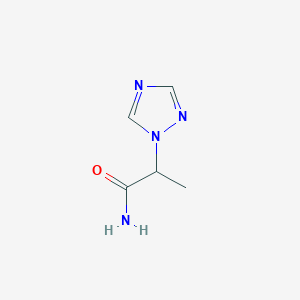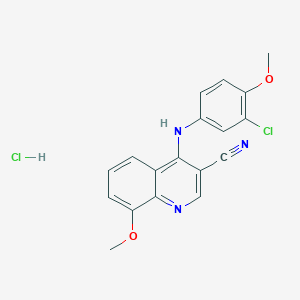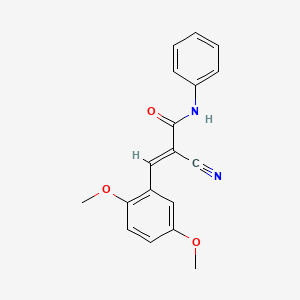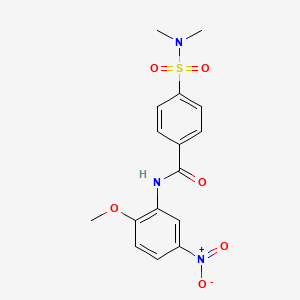
4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structural formula. The compound’s role or use in the industry or research might also be mentioned.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
Scientists use techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes looking at the reagents, products, and conditions of the reaction.Physical And Chemical Properties Analysis
This includes studying the compound’s melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Synthesis and Material Science
4-(Dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide serves as a crucial intermediate in the synthesis of complex molecules and materials. Studies have highlighted its role in the synthesis of potential anticancer agents, corrosion inhibitors, and materials with specific electrochemical and photophysical properties.
Synthetic Pathways : Research has demonstrated its utility in synthesizing gefitinib, a notable anticancer drug, showcasing its importance in pharmaceutical development (Bo Jin et al., 2005). Additionally, derivatives of this compound have been explored for their corrosion inhibition properties, suggesting a role in protecting metals against corrosive environments (Ankush Mishra et al., 2018).
Material Development : The compound has been used in the development of new materials with desirable properties. For instance, it has been involved in the synthesis of polyamides with enhanced solubility and thermal stability, making it significant for applications requiring durable and stable polymeric materials (D. Liaw et al., 2002). Similarly, its derivatives have contributed to the creation of electrochromic materials, which change color upon electrical stimulation, indicating potential in smart window technologies and display devices (Guey‐Sheng Liou et al., 2008).
Pharmacological Applications
Beyond its role in material science and synthetic chemistry, research has also delved into the pharmacological potentials of derivatives of this compound. Though not directly related to drug use and dosage, these studies underscore the compound's versatility and potential in contributing to the development of new therapeutic agents.
Antidiabetic Potential : Novel dihydropyrimidine derivatives synthesized from this compound have been evaluated for their antidiabetic activity, showcasing the compound's relevance in the search for new treatments for diabetes (J. Lalpara et al., 2021).
Antitumor Activity : Derivatives have also been explored for their antitumor properties, further emphasizing the compound's importance in medicinal chemistry research and the development of cancer therapeutics (G. C. D. Santos et al., 2013).
Safety And Hazards
Scientists refer to Material Safety Data Sheets (MSDS) for information on a compound’s hazards, safe handling procedures, and emergency response measures.
Future Directions
This could involve potential applications of the compound in industry or research, or how it could be modified to improve its properties or reduce its side effects.
Please note that these are general steps and the specific analysis would depend on the nature of the compound and the purpose of the study. If you have more specific questions about this compound or if you meant a different compound, feel free to ask!
properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c1-18(2)26(23,24)13-7-4-11(5-8-13)16(20)17-14-10-12(19(21)22)6-9-15(14)25-3/h4-10H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPJQEYALWQHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(dimethylsulfamoyl)-N-(2-methoxy-5-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

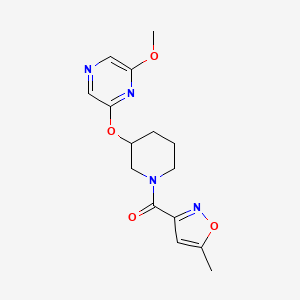
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2670156.png)
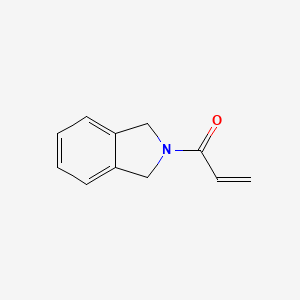
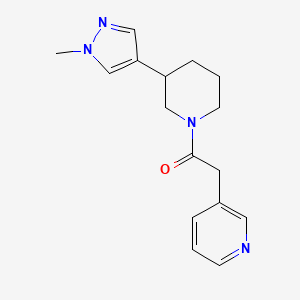
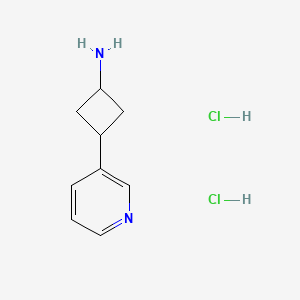
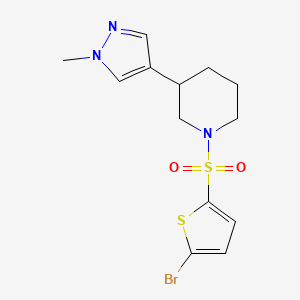
![Tert-butyl N-[[(1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-yl]methyl]carbamate](/img/structure/B2670164.png)
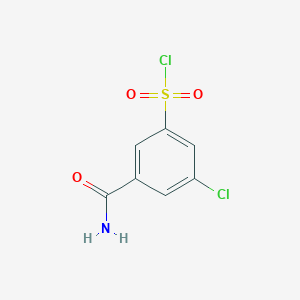
![6-bromo-3-[4-(2,4,6-trimethylphenyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2670167.png)

